molecular formula C18H29N3O2S B2538346 2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine CAS No. 1421512-77-7

2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine

Cat. No.: B2538346
CAS No.: 1421512-77-7
M. Wt: 351.51
InChI Key: KDCOXQPMYFXHCP-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine is a complex organic compound that features a piperazine ring substituted with a phenylsulfonyl group and a piperidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine and piperazine intermediates, followed by the introduction of the phenylsulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group may play a crucial role in binding to these targets, while the piperidine and piperazine rings provide structural stability and influence the compound’s overall activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(piperidin-4-yl)piperazine
  • 1-(1-Methyl-4-piperidinyl)piperazine

Uniqueness

Compared to similar compounds, 2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and drug development.

Properties

IUPAC Name

1-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2,4-dimethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2S/c1-16-14-19(2)12-13-20(16)15-17-8-10-21(11-9-17)24(22,23)18-6-4-3-5-7-18/h3-7,16-17H,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCOXQPMYFXHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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